molecular formula C15H18BrF3N2O5S B8232154 tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate

tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate

Cat. No.: B8232154
M. Wt: 475.3 g/mol
InChI Key: XFUSSMPZIMSIFD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the azetidine derivative with sulfonyl chlorides under basic conditions.

    Bromination and trifluoromethoxylation:

    Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Brominating agents: N-bromosuccinimide (NBS) or bromine.

    Trifluoromethoxylation agents: Trifluoromethoxy iodide or trifluoromethyl ethers.

    Coupling reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

  • Substituted azetidine derivatives.
  • Various sulfonamide derivatives with different functional groups.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions. Medicine Industry : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity. The bromine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Comparison

    Structural Differences: The presence of different substituents on the phenyl ring and variations in the heterocyclic core.

    Reactivity: Differences in reactivity due to the electronic effects of the substituents.

    Applications: While similar compounds may have overlapping applications, tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate is unique in its combination of functional groups, making it particularly useful in specific research contexts.

Properties

IUPAC Name

tert-butyl 3-[[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF3N2O5S/c1-14(2,3)26-13(22)21-7-10(8-21)20-27(23,24)12-5-4-9(16)6-11(12)25-15(17,18)19/h4-6,10,20H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUSSMPZIMSIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF3N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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